2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol
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Overview
Description
2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, a chloro group, and a nitro group attached to a phenyl ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation Reaction: The synthesis begins with the alkylation of phenol. Phenol is added to a reaction vessel and melted.
Diazotization: 4-chloro-2-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is slowly added while maintaining the temperature below 5°C.
Coupling Reaction: The diazonium salt formed in the previous step is coupled with 2,4-di-tert-butylphenol in the presence of sodium hydroxide in methanol.
Reduction Reaction: The coupled product is then reduced using zinc powder in ethanol at 40-45°C.
Purification: The crude product is dissolved in ethyl acetate, filtered to remove insoluble impurities, and then crystallized by cooling the filtrate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like zinc powder or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chloro or nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Zinc powder in ethanol or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a UV absorber and stabilizer in the production of plastics and other materials.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit oxidative stress by scavenging free radicals and preventing lipid peroxidation. It may also interact with specific proteins and pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its UV-absorbing properties and used in cosmetics and personal care products.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
2,4-Di-tert-butylphenol: Known for its antioxidative activity and used in the synthesis of more complex antioxidants.
Uniqueness
2,4-Di-tert-butyl-6-((4-chloro-2-nitrophenyl)amino)phenol is unique due to its combination of tert-butyl, chloro, and nitro groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and resistance to oxidative degradation.
Properties
Molecular Formula |
C20H25ClN2O3 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(4-chloro-2-nitroanilino)phenol |
InChI |
InChI=1S/C20H25ClN2O3/c1-19(2,3)12-9-14(20(4,5)6)18(24)16(10-12)22-15-8-7-13(21)11-17(15)23(25)26/h7-11,22,24H,1-6H3 |
InChI Key |
GEUFKLPODNCRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O)C(C)(C)C |
Origin of Product |
United States |
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